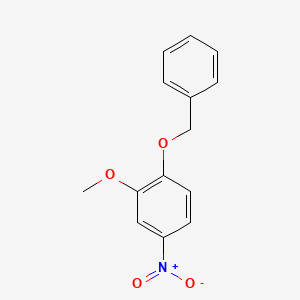
2-Benzyloxy-5-nitroanisole
Cat. No. B8274330
M. Wt: 259.26 g/mol
InChI Key: JPADGXLTMXDEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07037925B2
Procedure details


4-Nitroguaiacol potassium salt monohydrate (25 g, 111 mmol) and cesium carbonate (3.25 g, 10 mmol) were transferred into a 500 ml one-neck flask and dry dimethylformamide (200 ml) was added, benzyl bromide (21.4 g, 125 mmol) was added dropwise at room temperature under N2 atmosphere and the reaction mixture was stirred vigorously for about 3 hours. The solvent and the excess of benzylbromide were then removed under reduced pressure. Water (200 ml) and ethanol (100 ml) was added to the crude product and refluxed for 10–15 minutes. The yellowish crystalls were filtered from the cold mixture, washed with water and dried to give 29 g (100% yield) of the title compound.
Name
4-Nitroguaiacol potassium salt monohydrate
Quantity
25 g
Type
reactant
Reaction Step One

Name
cesium carbonate
Quantity
3.25 g
Type
catalyst
Reaction Step One



Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
O.[K].[N+:3]([C:6]1[CH:7]=[C:8]([OH:14])[C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)([O-:5])=[O:4].C(Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH3:23]N(C)C=O>C(=O)([O-])[O-].[Cs+].[Cs+]>[CH2:13]([O:12][C:9]1[CH:10]=[CH:11][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][C:8]=1[O:14][CH3:23])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1.2,5.6.7,^1:1|
|
Inputs


Step One
|
Name
|
4-Nitroguaiacol potassium salt monohydrate
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[K].[N+](=O)([O-])C=1C=C(C(=CC1)OC)O
|
|
Name
|
cesium carbonate
|
|
Quantity
|
3.25 g
|
|
Type
|
catalyst
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Step Two
|
Name
|
|
|
Quantity
|
21.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred vigorously for about 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent and the excess of benzylbromide were then removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (200 ml) and ethanol (100 ml) was added to the crude product
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 10–15 minutes
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The yellowish crystalls were filtered from the cold mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
